![molecular formula C19H15CaNO7 B1210600 Nedocromil calcium CAS No. 101626-68-0](/img/structure/B1210600.png)
Nedocromil calcium
概述
准备方法
合成路线和反应条件
尼多克罗米钙的合成涉及在受控条件下,将9-乙基-6,9-二氢-4,6-二氧-10-丙基-4H-吡喃[3,2-g]-喹啉-2,8-二羧酸与钙离子反应 . 反应通常需要二甲基亚砜或乙醇等溶剂,并在升高的温度下进行,以确保反应完全进行。
工业生产方法
尼多克罗米钙的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用大型反应器和精确控制反应条件,以确保最终产品的产率和纯度高 . 然后通过结晶和过滤技术对化合物进行纯化。
化学反应分析
反应类型
尼多克罗米钙会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将尼多克罗米钙转化为其还原形式。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保特异性和产率 .
主要产物
科学研究应用
Treatment of Asthma
Nedocromil calcium is primarily used for managing asthma. Clinical studies have demonstrated its efficacy in reducing exercise-induced bronchoconstriction (EIB). A meta-analysis involving 20 randomized controlled trials showed that inhaling 4 mg of nedocromil sodium prior to exercise significantly decreased the severity and duration of EIB in both adults and children .
Key Findings:
- Improvement in FEV1 : The maximum percentage fall in forced expiratory volume in one second (FEV1) improved by 15.5% compared to placebo.
- Recovery Time : Recovery time for lung function was reduced from over 30 minutes with placebo to less than 10 minutes with nedocromil .
Treatment of Allergic Rhinitis
This compound has also been investigated for its efficacy in treating allergic rhinitis. It has been shown to alleviate symptoms by stabilizing mast cells and inhibiting the release of histamine and other inflammatory mediators during allergen exposure .
Data Tables
Application | Dosage | Efficacy | Notes |
---|---|---|---|
Asthma (EIB) | 4 mg inhaled | Significant reduction in FEV1 drop | Effective for both adults and children |
Allergic Rhinitis | Varies | Reduces symptoms | Acts by inhibiting mast cell degranulation |
Case Study 1: Exercise-Induced Bronchoconstriction
A study involving 280 participants demonstrated that pre-treatment with nedocromil significantly reduced the incidence of EIB. Participants reported fewer symptoms and quicker recovery times compared to those receiving placebo.
Case Study 2: Allergic Rhinitis Management
In a controlled trial, patients with allergic rhinitis showed marked improvement in nasal airflow and reduction in sneezing episodes after treatment with this compound. The drug was well-tolerated with minimal side effects reported.
作用机制
相似化合物的比较
类似化合物
色甘酸钠: 另一种肥大细胞稳定剂,具有类似的抗炎特性,但化学结构不同。
酮替芬: 一种抗组胺药和肥大细胞稳定剂,用于治疗过敏性疾病。
洛度沙胺: 一种肥大细胞稳定剂,用于治疗过敏性结膜炎.
独特性
尼多克罗米钙的独特之处在于其特定的化学结构,这使其能够有效地抑制多种炎症介质。 它对早期和晚期过敏反应的双重作用使其在治疗哮喘和过敏性结膜炎方面特别有效 .
生物活性
Nedocromil calcium, a compound primarily used in the management of asthma, exhibits significant biological activity through its mechanism of action on various inflammatory pathways. This article provides an in-depth exploration of its biological activity, including data tables, case studies, and detailed research findings.
Nedocromil functions as a mast cell stabilizer and is known to inhibit the activation and mediator release from inflammatory cells such as eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. The primary mediators affected include:
- Histamine
- Prostaglandin D2
- Leukotrienes (C4)
These mediators are involved in the pathophysiology of asthma and other allergic reactions. Nedocromil's mechanism may also involve the inhibition of sensory neuropeptides like substance P and neurokinin A, which contributes to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Absorption | Low |
Protein Binding | ~89% in human plasma |
Metabolism | Not metabolized; excreted unchanged |
Route of Elimination | 70% urine, 30% feces |
Half-life | ~3.3 hours |
These characteristics indicate that nedocromil is primarily eliminated unchanged from the body, which may contribute to its safety profile .
Exercise-Induced Bronchoconstriction
A systematic review of randomized controlled trials demonstrated that nedocromil sodium significantly reduces the severity and duration of exercise-induced bronchoconstriction (EIB). Key findings include:
- Dosage : 4 mg inhaled 15 to 60 minutes prior to exercise.
- Results :
- Maximum percentage fall in FEV1 improved by 15.5% compared to placebo.
- Peak expiratory flow rate (PEFR) improved by 15.0%.
- Recovery time for lung function shortened from over 30 minutes with placebo to less than 10 minutes with nedocromil.
These results highlight nedocromil’s effectiveness in managing EIB in both adults and children .
Ion Current Modulation
Research indicates that nedocromil affects ion currents in airway smooth muscle cells. In studies involving canine tracheal smooth muscle, nedocromil eliminated voltage-dependent Ca²⁺ currents, leading to reduced depolarization-evoked K⁺ currents. This suggests a potential role for nedocromil in modulating airway smooth muscle contractility through ion channel interactions .
Long-Term Safety and Efficacy
A study comparing the long-term safety of fluticasone propionate and nedocromil sodium in children with asthma found no significant adverse effects associated with nedocromil after 24 months of treatment. The study monitored bone mineral density (BMD) and growth parameters, concluding that both treatments were effective without significant differences in BMD changes over time .
属性
IUPAC Name |
calcium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7.Ca/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUNXXYEYHFDNX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15CaNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69049-73-6 (Parent) | |
Record name | Nedocromil calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00144074 | |
Record name | Nedocromil calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101626-68-0 | |
Record name | Nedocromil calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nedocromil calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEDOCROMIL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0983W479HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。